molecular formula C18H18ClN5OS B2376451 N-(2-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251680-77-9

N-(2-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2376451
CAS No.: 1251680-77-9
M. Wt: 387.89
InChI Key: PKNAEESGCLYRAM-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core substituted with a 3,5-dimethyl-1H-pyrazolyl group and linked via a thioether bridge to an acetamide moiety bearing a 2-chloro-4-methylphenyl group. This specific arrangement of heterocycles and functional motifs is commonly explored for developing pharmacologically active agents. Compounds with pyrimidine and pyrazole scaffolds are frequently investigated as kinase inhibitors or for modulating various biological pathways. The presence of the thioacetamide-related structure suggests potential for specific biological interactions, though its exact mechanism of action requires empirical validation for this particular molecule. Researchers may utilize this chemical as a key intermediate or as a tool compound in high-throughput screening campaigns to identify new therapeutic leads for oncology, inflammatory diseases, and other areas. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-4-5-15(14(19)6-11)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)7-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNAEESGCLYRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine and methyl groups on the phenyl ring enhance lipophilicity.
  • A pyrimidine ring containing a pyrazole moiety contributes to its biological interactions.

Molecular Formula

C16H18ClN3OSC_{16}H_{18}ClN_3OS

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cell lines.
  • Antimicrobial Action : It exhibits significant antimicrobial properties against various pathogens, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against multiple cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis via mitochondrial pathway
HCT1161.1Cell cycle arrest at SubG1/G1 phase
HepG21.6DNA binding interaction and kinase inhibition

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of both the chlorine atom and the pyrazole moiety significantly enhances the biological activity of this compound. Modifications to these functional groups can lead to variations in potency and selectivity.

Case Studies

Several studies have explored the biological activity of similar compounds with structural analogs:

  • Study on Pyrazole Derivatives : A review highlighted that pyrazole-based compounds exhibit promising anticancer and anti-inflammatory properties, suggesting a broader potential for derivatives like this compound .
  • Comparative Analysis : Another study compared various pyrimidine derivatives and their efficacy against cancer cell lines, reinforcing the importance of structural modifications in enhancing therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of molecules, including pyrimidine-based derivatives and acetamide-linked heterocycles. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Potential Functional Impact
Target Compound Pyrimidine + pyrazole 2-chloro-4-methylphenyl, thioacetamide Enhanced lipophilicity (Cl/CH₃), potential H-bonding (thioacetamide)
I12 () Pyrimidine Thiophene-2-yl, pyridin-4-yl, diazepane Increased aromatic stacking (thiophene), basicity (pyridine), conformational flexibility (diazepane)
Acetamide derivatives () Pyrimidin-4-one + thio N-benzyl, cyclopenta[b]thiophene Varied solubility (benzyl vs. thiophene), steric bulk (cyclopentane)

Q & A

Basic: What synthetic strategies are employed to prepare N-(2-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, and what are the critical reaction parameters?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Substitution reactions to introduce functional groups (e.g., pyrazole or pyrimidine rings) under alkaline or acidic conditions .
  • Step 2: Condensation reactions using coupling agents like EDCI or DCC to form acetamide linkages .
  • Step 3: Thioether bond formation via nucleophilic substitution, often requiring sulfur-containing intermediates .

Critical Parameters:

  • Temperature control (e.g., 60–80°C for pyrazole ring formation) .
  • Solvent selection (e.g., dichloromethane or DMF for solubility and reactivity) .
  • Catalysts (e.g., DMAP for accelerating condensation) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.42–7.58 ppm, NH signals at δ 10.10–13.30 ppm) .
    • 13C NMR confirms carbon frameworks (e.g., carbonyl carbons at ~170 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR):
    • Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C bonds at ~600 cm⁻¹) .

Advanced: How can reaction conditions be optimized to address low yields in the final condensation step?

Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables like temperature, solvent polarity, and reagent stoichiometry .
  • Catalyst Screening: Evaluate alternatives to EDCI (e.g., HATU or T3P) for improved efficiency .
  • Purification Techniques: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure product .

Example Optimization Table:

VariableTested RangeOptimal ConditionYield Improvement
Temperature (°C)25–806015%
SolventDCM, DMF, THFDMF20%
CatalystEDCI, HATU, T3PHATU25%

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

Answer:

  • Assay Standardization:
    • Use validated protocols (e.g., ATP-based kinase assays for enzyme inhibition) .
    • Control variables like cell line passage number or enzyme batch .
  • Structure-Activity Relationship (SAR) Analysis:
    • Compare derivatives to identify substituents impacting activity (e.g., chloro vs. methoxy groups) .
  • Computational Modeling:
    • Perform molecular docking to predict binding affinities and validate with experimental data .

Example SAR Findings:

SubstituentIC50 (nM)Target EnzymeReference
4-Chlorophenyl50Kinase A
4-Methoxyphenyl120Kinase A

Advanced: What methodologies are recommended for investigating the compound’s mechanism of action in anticancer studies?

Answer:

  • In Vitro Assays:
    • Apoptosis Detection: Use Annexin V/PI staining and caspase-3/7 activation assays .
    • Cell Cycle Analysis: Flow cytometry to identify phase-specific arrest (e.g., G1/S checkpoint) .
  • In Vivo Models:
    • Xenograft studies in mice with tumor volume monitoring and histopathology .
  • Omics Approaches:
    • Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., PI3K/AKT) .

Advanced: How to design stability studies for this compound under varying storage conditions?

Answer:

  • Forced Degradation Studies:
    • Expose to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation products .
  • Analytical Monitoring:
    • HPLC-MS to track purity changes over time .
  • Excipient Compatibility:
    • Test with common stabilizers (e.g., mannitol or cyclodextrins) in formulation buffers .

Stability Data Example:

ConditionTime (Weeks)Purity (%)Major Degradant
25°C, dark498None
40°C, 75% RH285Hydrolyzed amide

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